![molecular formula C22H19F3N4O4 B2772442 2-(3,5-Dimethylphenyl)-4-methyl-6-(3-(4-(trifluoromethoxy)anilino)acryloyl)-1,2,4-triazine-3,5(2H,4H)-dione CAS No. 477845-38-8](/img/structure/B2772442.png)
2-(3,5-Dimethylphenyl)-4-methyl-6-(3-(4-(trifluoromethoxy)anilino)acryloyl)-1,2,4-triazine-3,5(2H,4H)-dione
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Description
2-(3,5-Dimethylphenyl)-4-methyl-6-(3-(4-(trifluoromethoxy)anilino)acryloyl)-1,2,4-triazine-3,5(2H,4H)-dione is a useful research compound. Its molecular formula is C22H19F3N4O4 and its molecular weight is 460.413. The purity is usually 95%.
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Scientific Research Applications
Antitumor Properties
The compound exhibits potential antitumor activity. Notably:
- Hexamethylmelamine (HMM) (1) and 2-amino-4-morpholino-s-triazine (2) are used clinically to treat lung, breast, and ovarian cancer due to their antitumor properties .
- Hydroxymethylpentamethylmelamine (HMPMM) (3) is the hydroxylated metabolite of HMM and represents its major active form .
- 1,3,5-Triazines of general structure 4 display aromatase inhibitory activity .
- General structure 5 shows antitumor activity in human cancer and murine leukemia cell lines .
Siderophore-Mediated Drug Potential
Corticotrophin-Releasing Factor Antagonism
Leukotriene C4 Antagonism
- Compounds of type 8 exhibit potent activity against leukotriene C4 (LTC4), providing a protective effect against HCl.ethanol-induced gastric lesions .
Trypanosoma brucei Inhibition
properties
IUPAC Name |
2-(3,5-dimethylphenyl)-4-methyl-6-[(E)-3-[4-(trifluoromethoxy)anilino]prop-2-enoyl]-1,2,4-triazine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N4O4/c1-13-10-14(2)12-16(11-13)29-21(32)28(3)20(31)19(27-29)18(30)8-9-26-15-4-6-17(7-5-15)33-22(23,24)25/h4-12,26H,1-3H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIWNSHJFDEYBQ-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)N(C(=O)C(=N2)C(=O)C=CNC3=CC=C(C=C3)OC(F)(F)F)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)N2C(=O)N(C(=O)C(=N2)C(=O)/C=C/NC3=CC=C(C=C3)OC(F)(F)F)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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